2-Chloro-6-fluoroquinazoline-4-acetic Acid
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Overview
Description
2-Chloro-6-fluoroquinazoline-4-acetic Acid is a research chemical with the molecular formula C10H6ClFN2O2 and a molecular weight of 240.62 g/mol. This compound is known for its utility in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Chloro-6-fluoroquinazoline-4-acetic Acid typically involves the reaction of quinazoline derivatives with appropriate chlorinating and fluorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and purity.
Chemical Reactions Analysis
2-Chloro-6-fluoroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetic acid moiety can undergo hydrolysis to form corresponding carboxylic acids.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-Chloro-6-fluoroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoroquinazoline-4-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
2-Chloro-6-fluoroquinazoline-4-acetic Acid can be compared with other quinazoline derivatives, such as:
- 2-Chloroquinazoline-4-acetic Acid
- 6-Fluoroquinazoline-4-acetic Acid
- 2,6-Dichloroquinazoline-4-acetic Acid
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C10H6ClFN2O2 |
---|---|
Molecular Weight |
240.62 g/mol |
IUPAC Name |
2-(2-chloro-6-fluoroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-10-13-7-2-1-5(12)3-6(7)8(14-10)4-9(15)16/h1-3H,4H2,(H,15,16) |
InChI Key |
GXKHWPXOZUBWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)Cl)CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.